2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-20(2,27-15-8-6-14(21)7-9-15)19(25)22-11-10-18-23-16(13-24(18)3)17-5-4-12-26-17/h4-9,12-13H,10-11H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CENLSWNORHPSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=NC(=CN1C)C2=CC=CO2)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-2-methylpropanamide is a complex organic molecule with a molecular formula of C_{20}H_{24}ClN_3O_2 and a molecular weight of approximately 376.9 g/mol. Its structure incorporates multiple functional groups, including a chlorophenoxy group, an imidazole moiety, and a furan ring, which suggest potential applications in pharmaceuticals and agrochemicals due to their associated biological activities.
Structural Features
The unique combination of structural elements in this compound enhances its biological activity:
Anticancer Properties
Research indicates that compounds containing furan and imidazole rings exhibit significant anticancer effects. For instance, studies have demonstrated that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells, with IC50 values ranging from 0.67 to 0.87 µM . This suggests that the compound may possess similar potential against these malignancies.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with imidazole rings often act as enzyme inhibitors, which can disrupt cancer cell proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells, leading to reduced viability .
- Antioxidant Activity : The presence of the furan ring may contribute to antioxidant properties, protecting cells from oxidative stress that can lead to cancer progression .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Imidazole Derivatives : A series of imidazole derivatives were synthesized and tested for anticancer activity, showing promising results against various cancer cell lines with some compounds achieving IC50 values below 1 µM .
- Furan-Based Compounds : Research has indicated that furan derivatives exhibit significant antioxidant properties, which are crucial in preventing oxidative damage associated with cancer development .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations :
- Chlorophenoxy vs.
- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., ) exhibit enhanced aromatic stacking due to their fused benzene ring, whereas the target’s imidazole may offer greater conformational flexibility .
- Furan vs. Morpholine : The furan-2-yl group in the target and introduces planar heteroaromaticity, contrasting with the morpholine’s saturated ring in , which may improve solubility .
Challenges :
- Steric hindrance from the 2-methylpropanamide group in the target compound may slow coupling reactions.
- Stability of the furan ring under acidic/basic conditions requires careful optimization .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Inferred from Analogs)
Notes:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
